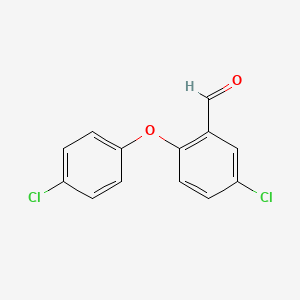

5-Chloro-2-(4-chlorophenoxy)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-2-(4-chlorophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H8Cl2O2 . It is a powder in its physical form .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(4-chlorophenoxy)benzaldehyde consists of a benzaldehyde group substituted with a chloro group and a chlorophenoxy group . The InChI code for this compound is 1S/C13H8Cl2O2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H .Physical And Chemical Properties Analysis

5-Chloro-2-(4-chlorophenoxy)benzaldehyde is a powder at room temperature . It has a molecular weight of 267.11 . The compound’s IUPAC name is 5-chloro-2-(4-chlorophenoxy)benzaldehyde .科学的研究の応用

Reaction and Synthesis Techniques

- Benzaldehydes have been utilized in reactions with stabilized sulfur ylides for the synthesis of highly stereoselective 2,3-epoxy-amides, demonstrating the importance of benzaldehyde derivatives in synthesizing complex organic compounds with potential applications in materials science and pharmaceuticals (Fernández et al., 1990).

- Investigations into the condensation of glycerol with benzaldehyde derivatives have highlighted their role in generating cyclic acetals, showcasing the potential of these compounds in creating novel platform chemicals from renewable materials (Deutsch et al., 2007).

Catalysis and Material Science

- The catalytic deoxygenation of benzaldehyde over gallium-modified ZSM-5 zeolites demonstrates the application of benzaldehyde derivatives in refining and petrochemical processes, highlighting the role of these compounds in enhancing catalytic efficiency and selectivity (Ausavasukhi et al., 2009).

- The preparation and application of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde illustrate the significance of benzaldehyde derivatives in catalysis, offering insights into the development of more efficient and selective catalysts for industrial chemical processes (Sharma et al., 2012).

Analytical Chemistry

- The use of specific benzaldehyde derivatives for the HPLC-fluorescence determination of chlorophenols in pharmaceuticals showcases the analytical applications of these compounds in ensuring the quality and safety of pharmaceutical products (Gatti et al., 1997).

Safety and Hazards

The compound is classified under GHS07 for safety and hazards . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary targets of 5-Chloro-2-(4-chlorophenoxy)benzaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As a benzaldehyde derivative, it may interact with biological targets in a manner similar to other compounds in this class .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability and to be metabolized by common enzymatic pathways .

特性

IUPAC Name |

5-chloro-2-(4-chlorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIBTWMBXIFMPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(4-chlorophenoxy)benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2821735.png)

![4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2821744.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B2821745.png)

![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride](/img/structure/B2821747.png)

![2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole](/img/structure/B2821748.png)

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2821754.png)

![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)